3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one
CAS No.: 338954-43-1
Cat. No.: VC4310575
Molecular Formula: C21H15NO2S
Molecular Weight: 345.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338954-43-1 |
|---|---|
| Molecular Formula | C21H15NO2S |
| Molecular Weight | 345.42 |
| IUPAC Name | 3-[(4-phenoxyphenyl)iminomethyl]-2-benzothiophen-1-ol |
| Standard InChI | InChI=1S/C21H15NO2S/c23-21-19-9-5-4-8-18(19)20(25-21)14-22-15-10-12-17(13-11-15)24-16-6-2-1-3-7-16/h1-14,23H |
| Standard InChI Key | ISVZKPJIJRWDDJ-ZHZULCJRSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C4C=CC=CC4=C(S3)O |
Introduction
Synthesis and Characterization
The synthesis of benzothiophene derivatives often involves multi-step reactions starting from simple precursors like thiophenols and benzaldehydes. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared Spectroscopy), and mass spectrometry are typically used to confirm the structure and purity of the compound.
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation through proton and carbon signals. |
| IR Spectroscopy | Identification of functional groups based on absorption bands. |
| Mass Spectrometry | Verification of molecular weight and fragmentation patterns. |
Biological and Pharmaceutical Applications
Benzothiophene derivatives have been explored for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of a phenoxyaniline moiety in 3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one might enhance its interaction with biological targets, although specific studies on this compound are not available.
| Potential Application | Rationale |
|---|---|
| Anticancer Activity | Structural similarity to known anticancer agents. |
| Anti-inflammatory Effects | Presence of aromatic rings and functional groups that could interact with inflammatory pathways. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume